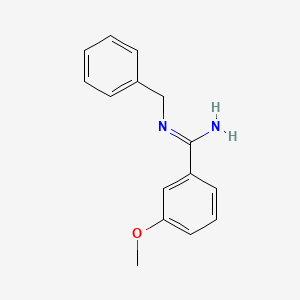![molecular formula C12H8N6S B12517667 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B12517667.png)
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole is a heterocyclic compound with the molecular formula C12H8N6S. It features a benzo[c][1,2,5]thiadiazole core substituted with two pyrazolyl groups at the 4 and 7 positions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole typically involves the reaction of 4,7-dibromo-benzo[c][1,2,5]thiadiazole with pyrazole derivatives under palladium-catalyzed cross-coupling conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a palladium catalyst, such as Pd(PPh3)4, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
This would include optimizing reaction conditions, using continuous flow reactors, and ensuring efficient purification processes to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazolyl groups can undergo substitution reactions with electrophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Electrophiles like alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional functional groups.
Reduction: Formation of reduced derivatives with hydrogenated pyrazolyl groups.
Substitution: Formation of substituted derivatives with various functional groups attached to the pyrazolyl rings.
Scientific Research Applications
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Mechanism of Action
The mechanism of action of 4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The compound’s heterocyclic structure allows it to engage in various non-covalent interactions, including hydrogen bonding and π-π stacking, which can influence its binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
4,7-Di(2-thienyl)benzo[c][1,2,5]thiadiazole: Similar structure but with thiophene rings instead of pyrazolyl groups.
4,7-Di(1H-imidazol-4-yl)benzo[c][1,2,5]thiadiazole: Similar structure but with imidazole rings instead of pyrazolyl groups.
Uniqueness
4,7-Di(1H-pyrazol-4-yl)benzo[c][1,2,5]thiadiazole is unique due to the presence of pyrazolyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, binding interactions, and overall stability, making it a valuable compound for various applications .
Properties
Molecular Formula |
C12H8N6S |
|---|---|
Molecular Weight |
268.30 g/mol |
IUPAC Name |
4,7-bis(1H-pyrazol-4-yl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C12H8N6S/c1-2-10(8-5-15-16-6-8)12-11(17-19-18-12)9(1)7-3-13-14-4-7/h1-6H,(H,13,14)(H,15,16) |
InChI Key |
YCENEJVDUGEOSX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C2=NSN=C2C(=C1)C3=CNN=C3)C4=CNN=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


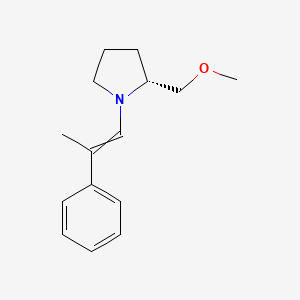
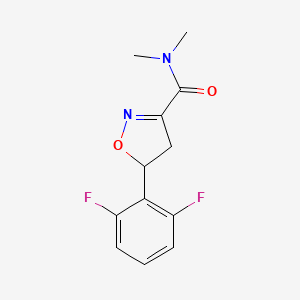
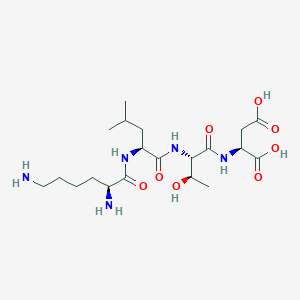

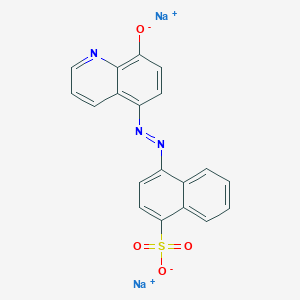
![6-Bromo-2-(pyridin-3-yl)-4H-naphtho[1,2-b]pyran-4-one](/img/structure/B12517614.png)
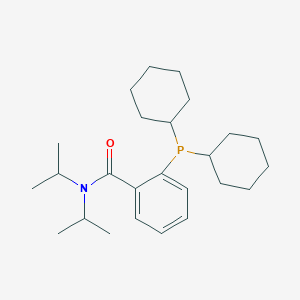
![2,3-Di(1H-pyrrol-2-yl)naphtho[2,3-f]quinoxaline-7,12-dione](/img/structure/B12517629.png)

![N-[(2S)-2-acetamido-3-amino-3-oxopropyl]-2-aminobenzamide](/img/structure/B12517643.png)
![Benzaldehyde, 2-[(5-oxohexyl)oxy]-](/img/structure/B12517645.png)
![3',5'-Bis(trifluoromethyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B12517654.png)
